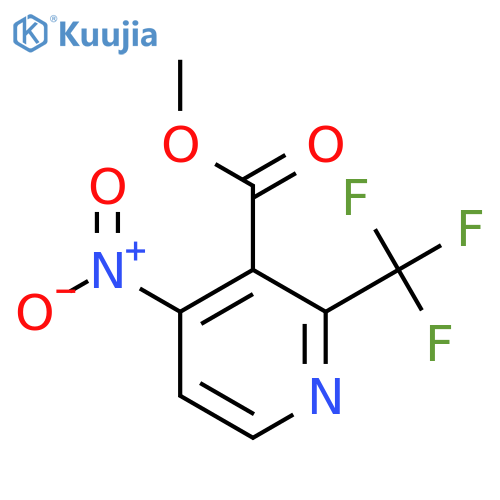Cas no 1806574-05-9 (Methyl 4-nitro-2-(trifluoromethyl)nicotinate)
メチル4-ニトロ-2-(トリフルオロメチル)ニコチネートは、有機合成化学において重要な中間体として利用される化合物です。分子式C9H5F3N2O4で表され、ニトロ基とトリフルオロメチル基を有するニコチン酸エステル誘導体です。その特徴的な構造から、医薬品や農薬の合成における有用なビルディングブロックとして機能します。特に、電子求引性基(ニトロ基とトリフルオロメチル基)を有するため、求電子置換反応や求核置換反応において高い反応性を示します。また、結晶性が良好で取り扱いが容易である点も利点です。さらに、エステル部位の加水分解により、対応するカルボン酸へと変換可能なため、多様な官能基変換が可能です。

1806574-05-9 structure
商品名:Methyl 4-nitro-2-(trifluoromethyl)nicotinate
CAS番号:1806574-05-9
MF:C8H5F3N2O4
メガワット:250.131512403488
CID:4908341
Methyl 4-nitro-2-(trifluoromethyl)nicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-nitro-2-(trifluoromethyl)nicotinate
-
- インチ: 1S/C8H5F3N2O4/c1-17-7(14)5-4(13(15)16)2-3-12-6(5)8(9,10)11/h2-3H,1H3
- InChIKey: IJZPYRDZYUJNBP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)OC)=C(C=CN=1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 315
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 1.5
Methyl 4-nitro-2-(trifluoromethyl)nicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002592-250mg |
Methyl 4-nitro-2-(trifluoromethyl)nicotinate |
1806574-05-9 | 95% | 250mg |
$989.80 | 2022-03-31 | |
| Alichem | A029002592-500mg |
Methyl 4-nitro-2-(trifluoromethyl)nicotinate |
1806574-05-9 | 95% | 500mg |
$1,853.50 | 2022-03-31 | |
| Alichem | A029002592-1g |
Methyl 4-nitro-2-(trifluoromethyl)nicotinate |
1806574-05-9 | 95% | 1g |
$2,981.85 | 2022-03-31 |
Methyl 4-nitro-2-(trifluoromethyl)nicotinate 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
1806574-05-9 (Methyl 4-nitro-2-(trifluoromethyl)nicotinate) 関連製品
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
